molecular formula C19H24N2O4 B2629103 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797694-28-0

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2629103
CAS No.: 1797694-28-0
M. Wt: 344.411
InChI Key: UPPFERYMARVYAI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative intended for research use only. Urea-based compounds are of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors . The unsymmetrical N,N'-diaryl/alkyl urea moiety is a critical pharmacophore found in several FDA-approved anticancer drugs, such as Sorafenib and Regorafenib, where it functions by forming essential hydrogen bonds within the ATP-binding pocket of target enzymes like VEGFR-2 . Specifically, the urea group can act as both a hydrogen bond donor and acceptor, potentially coordinating with key amino acid residues such as Asp1046 and Glu885 in the kinase's DFG motif, which is crucial for inhibiting angiogenic pathways in cancer proliferation . This compound, featuring a methoxy-rich aromatic structure, serves as a versatile chemical scaffold for researchers investigating new therapeutic agents in oncology, with potential applications in anti-angiogenic and anti-proliferative studies . The presence of the 4-methoxybenzyl group is a common structural feature in various pharmacologically active compounds and protecting groups, which may also inform its physicochemical properties . Researchers can utilize this compound in lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules targeting signaling pathways involved in disease progression. Handle with care following standard laboratory safety protocols. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-9-7-14(8-10-16)12-20-19(22)21-13-18(25-3)15-5-4-6-17(11-15)24-2/h4-11,18H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPFERYMARVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Antiangiogenic Properties

Compound T.2 : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea
  • Key Differences : Replaces the 3-methoxyphenyl-ethyl group with a 3-chlorophenyl-triazol-ethyl moiety.
  • Activity : Demonstrates antiangiogenic effects comparable to sorafenib, a clinical kinase inhibitor, via VEGFR-2 downregulation and kinase inhibition. The triazole group may enhance binding to kinase active sites through hydrogen bonding .
  • Immunomodulation: Inhibits PD-L1 and c-Myc proteins, critical in immune evasion pathways .
Compound T.14 : (E)-1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea
  • Key Differences : Features a styryl linker and a 4-chlorophenyl group instead of the methoxy-substituted ethyl chain.
  • Activity : Enhances T.2’s inhibition of VEGFR-2 tyrosine kinase activity and endothelial tube formation. The styryl group likely improves hydrophobic interactions with the receptor .
  • Synergy: Boosts PD-L1 and c-Myc inhibition when combined with BMS-8, a preclinical immunomodulator .
Comparison with Target Compound :

The target compound lacks the triazole (T.2) or styryl (T.14) functionalities but retains dual methoxy groups.

Urea Derivatives with Varied Aromatic Substituents

1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l)
  • Key Differences: Substitutes the 4-methoxybenzyl group with a 4-cyanophenyl moiety.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Key Differences : Incorporates a pyrrole-carbonyl group, which may engage in π-π stacking or hydrogen bonding with target proteins.
Comparison with Target Compound :

The target compound’s methoxybenzyl group provides electron-donating effects, contrasting with the cyano group’s electron-withdrawing nature. This difference could modulate solubility and target selectivity.

Urea-Based Kinase Inhibitors with Pyridinyl Moieties

1-(4-Methoxybenzyl)-3-(4-(3-methoxyphenyl)pyridin-2-yl)urea (59)
  • Key Differences : Includes a pyridinyl ring instead of the ethyl chain.
  • Activity: Pyridinyl groups are common in kinase inhibitors (e.g., imatinib) due to their ability to coordinate with catalytic lysine residues.
1-(4-Methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea (12)
  • Structural Confirmation : 1H-NMR and HPLC data validate its synthesis .
Comparison with Target Compound :

Immunomodulatory and Multitarget Urea Derivatives

Compound BMS-8 (Referenced in T.14 Synergy)
  • Role: A preclinical immunomodulator that inhibits PD-L1 and c-Myc. T.14 enhances its efficacy, suggesting urea derivatives can act as adjuvants .
  • Comparison: The target compound’s methoxy groups may similarly support immunomodulation, though direct evidence is lacking.

Biological Activity

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol

The presence of multiple methoxy groups suggests potential interactions with biological systems, particularly in modulating enzyme activity and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The methoxy groups may enhance lipophilicity, allowing better penetration into cell membranes and interaction with intracellular enzymes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on several cancer cell lines, including breast and leukemia cells. It induces apoptosis through the activation of caspases and modulation of p53 pathways.
  • Antimicrobial Properties : The compound has shown antibacterial and antifungal activities against a range of pathogens, indicating its potential as a therapeutic agent in infectious diseases.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction via caspase activation
U-937 (Leukemia)8.3p53 pathway modulation
HCT-116 (Colon)12.0Cell cycle arrest at G1 phase

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus15 µg/mLBactericidal
Candida albicans20 µg/mLFungicidal

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analyses revealing increased apoptosis rates compared to untreated controls.
  • Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent.

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